3-Isopropyl-6-[(3-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
6-[(3-METHYLPHENOXY)METHYL]-3-(PROPAN-2-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is a heterocyclic compound that combines the structural features of triazole and thiadiazole rings. These types of compounds are known for their diverse pharmacological activities and are often explored for their potential in drug design and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(3-METHYLPHENOXY)METHYL]-3-(PROPAN-2-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the formation of the triazole ring on the thiadiazole scaffold .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-[(3-METHYLPHENOXY)METHYL]-3-(PROPAN-2-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate or chromium trioxide.
Reduction: Common reagents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Common reagents include halogens or nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while reduction might yield an alcohol or amine.
Scientific Research Applications
6-[(3-METHYLPHENOXY)METHYL]-3-(PROPAN-2-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential as an anticancer, antimicrobial, or anti-inflammatory agent.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 6-[(3-METHYLPHENOXY)METHYL]-3-(PROPAN-2-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE exerts its effects involves interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to form specific interactions with these targets, leading to modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar core structure but may have different substituents.
1,2,4-Triazolo[5,1-b][1,3,5]thiadiazines: These compounds have a different arrangement of the triazole and thiadiazole rings.
1,2,4-Triazolo[1,5-c][1,3,5]thiadiazines: These compounds have a different fusion pattern of the rings.
Uniqueness
6-[(3-METHYLPHENOXY)METHYL]-3-(PROPAN-2-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is unique due to its specific substituents, which can influence its pharmacological activity and chemical reactivity. The presence of the 3-methylphenoxy and propan-2-yl groups can enhance its interaction with specific molecular targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C14H16N4OS |
---|---|
Molecular Weight |
288.37 g/mol |
IUPAC Name |
6-[(3-methylphenoxy)methyl]-3-propan-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C14H16N4OS/c1-9(2)13-15-16-14-18(13)17-12(20-14)8-19-11-6-4-5-10(3)7-11/h4-7,9H,8H2,1-3H3 |
InChI Key |
PJUOYEXJWDPWBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OCC2=NN3C(=NN=C3S2)C(C)C |
Origin of Product |
United States |
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